molecular formula C12H17BFNO4 B6334183 (4-(((tert-Butoxycarbonyl)amino)methyl)-3-fluorophenyl)boronic acid CAS No. 1374451-80-5

(4-(((tert-Butoxycarbonyl)amino)methyl)-3-fluorophenyl)boronic acid

Cat. No.: B6334183
CAS No.: 1374451-80-5
M. Wt: 269.08 g/mol
InChI Key: SAYNYRGHIRMQPN-UHFFFAOYSA-N
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Description

(4-(((tert-Butoxycarbonyl)amino)methyl)-3-fluorophenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a fluorine atom and a tert-butoxycarbonyl-protected amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(((tert-Butoxycarbonyl)amino)methyl)-3-fluorophenyl)boronic acid typically involves the following steps:

    Formation of the Boronic Acid Intermediate: The initial step involves the preparation of the boronic acid intermediate. This can be achieved by reacting a suitable aryl halide with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

    Introduction of the Fluorine Atom: The fluorine atom is introduced through a halogen exchange reaction, where the aryl halide is treated with a fluorinating agent such as cesium fluoride.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine to form the tert-butoxycarbonyl-protected amino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The boronic acid group can undergo oxidation to form the corresponding boronic ester or borate.

    Reduction: The compound can be reduced to form the corresponding boronate.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Boronic ester or borate.

    Reduction: Boronate.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(4-(((tert-Butoxycarbonyl)amino)methyl)-3-fluorophenyl)boronic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • (4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)phenyl)boronic acid
  • 4-[(tert-Butoxycarbonyl)amino]phenylboronic acid
  • (3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid

Uniqueness

(4-(((tert-Butoxycarbonyl)amino)methyl)-3-fluorophenyl)boronic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its non-fluorinated analogs. The tert-butoxycarbonyl-protected amino group also provides stability and ease of handling during synthetic procedures.

Properties

IUPAC Name

[3-fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BFNO4/c1-12(2,3)19-11(16)15-7-8-4-5-9(13(17)18)6-10(8)14/h4-6,17-18H,7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYNYRGHIRMQPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)CNC(=O)OC(C)(C)C)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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